molecular formula C9H12N2O2 B2702097 2-Prop-2-enoyl-2-azabicyclo[2.1.1]hexane-1-carboxamide CAS No. 2190141-17-2

2-Prop-2-enoyl-2-azabicyclo[2.1.1]hexane-1-carboxamide

Cat. No. B2702097
CAS RN: 2190141-17-2
M. Wt: 180.207
InChI Key: KJNMYVFIEIMDOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One efficient approach is based on photochemistry , specifically the use of [2 + 2] cycloaddition reactions. By employing photochemical methods, new building blocks can be accessed, leading to the formation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. These modules serve as versatile intermediates for further derivatization .

properties

IUPAC Name

2-prop-2-enoyl-2-azabicyclo[2.1.1]hexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-7(12)11-5-6-3-9(11,4-6)8(10)13/h2,6H,1,3-5H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNMYVFIEIMDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CC1(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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